molecular formula C14H20O4 B7989141 3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol

Cat. No.: B7989141
M. Wt: 252.31 g/mol
InChI Key: JYGMRICCNZIIAU-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a 3-methoxyphenyl group at position 1 and a 1,3-dioxanyl ring at position 2.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(3-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-12-5-2-4-11(10-12)13(15)6-7-14-17-8-3-9-18-14/h2,4-5,10,13-15H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGMRICCNZIIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol exhibits potential therapeutic properties, particularly in the development of drugs targeting various diseases. Its applications include:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar dioxane structures may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : The methoxyphenyl group may contribute to anti-inflammatory activities, making this compound a candidate for formulations aimed at reducing inflammation in chronic conditions .
  • Drug Delivery Systems : The compound's solubility and stability characteristics make it suitable for use in drug delivery systems, enhancing the bioavailability of poorly soluble drugs .

Material Science Applications

In material science, the compound's unique chemical structure allows for various applications:

  • Polymer Synthesis : The presence of hydroxyl groups facilitates the formation of polyesters and polyurethanes, which are valuable in producing biodegradable plastics and coatings .
  • Additives in Coatings : Its chemical properties can enhance the durability and performance of coatings used in industrial applications .

Case Study 1: Antioxidant Properties

A study conducted on compounds similar to this compound demonstrated significant antioxidant activity. The results indicated that these compounds could effectively scavenge free radicals, suggesting potential use in dietary supplements aimed at reducing oxidative damage .

Case Study 2: Drug Formulation Development

Research into drug formulations incorporating this compound showed improved solubility and stability profiles for hydrophobic drugs. In vitro tests indicated enhanced absorption rates compared to traditional formulations, highlighting its potential role in pharmaceutical development .

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, influencing biochemical processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a propanol-dioxanyl-phenyl scaffold with several analogs. Key differences lie in the substituents on the aryl group and adjacent positions:

Compound Name Substituent on Aryl Group Key Structural Features
3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol 3-Methoxy Methoxy group (electron-donating) at phenyl
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3-Chloro Chloro group (electron-withdrawing) at phenyl
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 3,4-Dimethyl Methyl groups (electron-donating) at phenyl
3-[2-(1,3-Dioxanyl)]-1-(3-furyl)-1-propanol 3-Furyl Heteroaromatic furan ring instead of phenyl

Key Observations :

  • Chloro groups may reduce reactivity in nucleophilic environments .
  • Steric Effects : Dimethyl substituents (3,4-dimethylphenyl analog) introduce steric hindrance, which could slow down reactions at the aryl ring compared to the target compound’s single methoxy group .
  • Aromatic vs. Heteroaromatic : Replacing phenyl with furyl (as in the furyl analog) alters conjugation and hydrogen-bonding capacity, impacting interactions in biological systems .

Physicochemical Properties

While molecular weight data for the target compound is unavailable, analogs provide approximate benchmarks:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol 257 Not reported Not reported
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol ~270 (estimated) Not reported Not reported
3-Chloro-1-methoxy-2-propanol (simpler analog) 124.57 Not reported Not reported

Notable Trends:

  • The dioxanyl ring likely increases molecular rigidity and boiling points compared to linear ethers.
  • Chloro-substituted analogs may exhibit higher density and lower solubility in water than methoxy-substituted ones .

Insights :

    Biological Activity

    3-[2-(1,3-Dioxanyl)]-1-(3-methoxyphenyl)-1-propanol is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

    Chemical Structure and Properties

    The compound features a dioxane ring and a methoxyphenyl group, contributing to its unique chemical properties. The molecular formula is C13_{13}H18_{18}O4_{4}, with a molecular weight of approximately 250.29 g/mol. Its structure can be represented as follows:

    Structure C13H18O4\text{Structure }\text{C}_{13}\text{H}_{18}\text{O}_{4}

    1. Antimicrobial Properties

    Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related dioxane derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) for certain derivatives was found to be lower than that of conventional antibiotics like ampicillin, suggesting a promising alternative for treating resistant bacterial infections .

    2. Anti-inflammatory Effects

    The compound has been implicated in inhibiting the PI3K (phosphoinositide 3-kinase) pathway, which plays a crucial role in inflammation and immune responses. Inhibitors of PI3K have been studied for their potential in treating inflammatory diseases such as rheumatoid arthritis and asthma . The specific isoform PI3K-δ is particularly relevant as it is involved in immune cell function and inflammatory processes.

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Kinase Activity : By targeting the PI3K pathway, the compound may modulate cellular processes such as apoptosis and cell proliferation.
    • Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant effects, which can mitigate oxidative stress in cells .

    Study on Antimicrobial Activity

    A recent investigation assessed the antibacterial efficacy of various dioxane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, demonstrating potential as effective antimicrobial agents .

    Anti-inflammatory Research

    Another study focused on the anti-inflammatory effects of compounds targeting the PI3K pathway. The results highlighted the importance of this pathway in regulating immune responses, with implications for developing therapies for chronic inflammatory conditions .

    Comparative Analysis

    The following table summarizes the structural characteristics and biological activities of related compounds:

    Compound NameMolecular FormulaBiological Activity
    This compoundC13_{13}H18_{18}O4_{4}Antimicrobial, Anti-inflammatory
    3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanolC13_{13}H18_{18}O4_{4}Antimicrobial
    3-[2-(4-Methylphenyl)]-1-propanolC12_{12}H16_{16}OLimited biological data

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